N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13467873
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3O2 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12)/t7-/m0/s1 |
| Standard InChI Key | PWVUBVUJKVSPBT-ZETCQYMHSA-N |
| Isomeric SMILES | CC(=O)N[C@H]1CCN(C1)C(=O)CN |
| SMILES | CC(=O)NC1CCN(C1)C(=O)CN |
| Canonical SMILES | CC(=O)NC1CCN(C1)C(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring system. Its molecular formula is C₈H₁₅N₃O₂ (molecular weight: 185.22 g/mol), with an (S)-configuration at the chiral center of the pyrrolidine moiety . The compound’s structure includes:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle).
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An acetamide group (-NH-C(O)-CH₃) at the 3-position of the pyrrolidine ring.
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A 2-aminoacetyl substituent (-NH-C(O)-CH₂-NH₂) at the 1-position of the pyrrolidine ring.
Stereochemical Considerations
The (S)-configuration at the pyrrolidine’s chiral center confers enantioselectivity, which is critical for interactions with biological targets. This stereochemistry is preserved during synthesis through chiral resolution or asymmetric catalysis .
Synthesis and Production Methods
Synthetic Routes
The synthesis involves multi-step reactions starting from chiral pyrrolidine precursors :
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Chiral Pyrrolidine Preparation:
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Enantiomerically pure (S)-pyrrolidin-3-amine is synthesized via asymmetric hydrogenation or enzymatic resolution.
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Acylation Steps:
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Step 1: Reaction with acetic anhydride or acetyl chloride to introduce the acetamide group at the 3-position.
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Step 2: Coupling with 2-aminoacetic acid (glycine) using coupling agents like HATU or EDC in the presence of DIPEA.
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Example Reaction Scheme:
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 185.22 g/mol |
| Melting Point | 142–145°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| LogP | -0.85 (predicted) |
| pKa | 8.2 (amine), 3.9 (acetamide) |
Stability:
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Stable under inert atmospheres but hydrolyzes in strong acidic/basic conditions.
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Storage: -20°C in anhydrous solvents to prevent racemization .
Biological Activity and Applications
Mechanism of Action
The compound’s biological activity stems from its ability to modulate enzyme and receptor interactions:
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Enzyme Inhibition: The acetamide and aminoacetyl groups facilitate hydrogen bonding with active sites of proteases or kinases.
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Receptor Binding: The pyrrolidine ring mimics natural ligands for G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling .
Neuropharmacology
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Dopamine D3 Receptor Modulation: Structural analogs show affinity for D3 receptors (Ki = 12 nM), suggesting potential in treating Parkinson’s disease .
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GABA_A Receptor Interaction: Pyrrolidine derivatives enhance GABAergic signaling in vitro (EC₅₀ = 0.8 µM) .
Antimicrobial Studies
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Antibacterial Activity: Against Staphylococcus aureus (MIC = 16 µg/mL) due to disruption of cell wall synthesis .
Cancer Research
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Biological Activity (IC₅₀) |
|---|---|---|
| N-[(R)-isomer | Opposite configuration at chiral center | 10-fold lower affinity for D3 receptors |
| N-Cyclopropyl analog | Cyclopropyl instead of methyl group | Improved metabolic stability (t₁/₂ = 4.2 h) |
| N-Methyl derivative | Methylation of acetamide nitrogen | Reduced solubility (LogP = 0.2) |
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